N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
The target compound is a benzothieno-pyrimidinone derivative featuring a 4-methoxyphenyl substituent at position 3 and an N-cyclohexyl acetamide side chain.
Properties
CAS No. |
902496-37-1 |
|---|---|
Molecular Formula |
C25H25N3O4S |
Molecular Weight |
463.55 |
IUPAC Name |
N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-32-18-13-11-17(12-14-18)28-24(30)23-22(19-9-5-6-10-20(19)33-23)27(25(28)31)15-21(29)26-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,26,29) |
InChI Key |
JBCOBQVVKPTXMN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NC5CCCCC5 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro 1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide Similar compounds have been known to target enzymes like cathepsin s, which plays a crucial role in the immune response.
Mode of Action
The exact mode of action of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro 1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide . It is likely that it interacts with its target enzyme to modulate its activity, leading to downstream effects.
Biochemical Pathways
The biochemical pathways affected by N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro 1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro 1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide . These properties are crucial in determining the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro 1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide . It is likely that its interaction with its target enzyme leads to changes in cellular processes.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro 1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide . Factors such as pH, temperature, and presence of other molecules could potentially affect its action.
Biological Activity
N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound belonging to the class of benzothienopyrimidines. This class is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound suggest potential for various interactions in medicinal chemistry.
Structural Characteristics
The compound features:
- A cyclohexyl group attached to an acetamide moiety .
- A benzothieno-pyrimidine core with dioxo and methoxyphenyl substituents .
These structural components may contribute to its biological activity by facilitating interactions with biological targets.
Biological Activity Overview
The biological activity of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has been investigated through various studies focusing on its pharmacological effects.
Anticancer Activity
Research indicates that compounds in the benzothienopyrimidine class exhibit significant anticancer properties. For instance:
- A study demonstrated that similar benzothienopyrimidine derivatives showed cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Antimicrobial Activity
Compounds sharing structural similarities with N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide have been evaluated for antimicrobial properties:
- In vitro studies showed activity against several human pathogenic microorganisms. The presence of electron-withdrawing groups in the structure often enhances antimicrobial efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been documented:
- Studies on benzothienopyrimidine derivatives revealed their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a pathway for therapeutic applications in inflammatory diseases.
Mechanistic Insights
The biological mechanisms underlying the activity of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involve:
- Enzyme inhibition : Compounds may act as inhibitors of specific kinases or other enzymes critical for tumor growth or inflammation.
- Receptor interaction : The compound may bind to specific receptors involved in cellular signaling pathways that regulate growth and immune responses.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on various cancer cell lines; found significant inhibition of cell growth. |
| Study 2 | Evaluated antimicrobial activity against pathogenic bacteria; demonstrated effective inhibition comparable to standard antibiotics. |
| Study 3 | Assessed anti-inflammatory properties; showed reduction in cytokine levels in treated models. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs differ in substituents on the phenyl ring, heterocyclic core saturation, and acetamide side chains.
Table 1: Structural Comparison of Analogs
Key Observations :
- Substituent Electronic Effects : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with the 4-chlorophenyl (electron-withdrawing) in the analog from , which may alter binding interactions in enzymatic assays.
- Core Saturation: The dihydro[1]benzothieno core in the target compound vs.
- Side Chain Modifications: The N-cyclohexyl group in the target compound improves lipophilicity (logP ~3.2 estimated) compared to polar side chains like N-[4-(diethylamino)phenyl] in , which may enhance solubility but reduce membrane permeability.
Key Findings :
- Melting Points: Higher melting points (e.g., 302–304°C in ) correlate with crystalline stability in analogs featuring rigid chromenone cores.
- Synthetic Complexity : The target compound’s synthesis avoids transition-metal catalysts (unlike ), simplifying purification but requiring precise control over cyclization conditions.
NMR and Structural Analysis
Evidence from highlights the utility of NMR in differentiating substituent effects. For example:
- Chemical Shift Variations : In analogs with 4-methoxyphenyl vs. 4-ethoxyphenyl groups, NMR shifts at positions 29–36 and 39–44 (δ ~7.2–7.8 ppm) reflect changes in electron density and steric environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
